molecular formula C30H41NO7 B12445039 (R)-Fesoterodine fumarate

(R)-Fesoterodine fumarate

Cat. No.: B12445039
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-GNAFDRTKSA-N
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Description

Theoretical Underpinnings of Prodrug Chemistry and Bioreversion

Prodrugs are pharmacologically inactive compounds that are converted into their active therapeutic form within the body through a process known as bioreversion. nih.govnih.gov This chemical modification strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, low bioavailability, rapid metabolism, or lack of site-specificity. nih.govijpsjournal.comfiveable.me The core principle of prodrug design involves temporarily masking the active drug's functional groups with a promoiety, which alters its physicochemical properties. core.ac.uk Ideally, this linkage is designed to be cleaved efficiently, either chemically or enzymatically, at a desired location in the body to release the parent drug, while the promoiety is eliminated without causing toxicity. core.ac.uknih.gov

Fesoterodine (B1237170) is a classic example of a prodrug. orientjchem.orgchemicalbook.comresearchgate.net It is the isobutyric acid ester of the active compound, designed to enhance its properties. researchgate.net Following oral administration, fesoterodine is not detected in plasma because it is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases into its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). auajournals.orgpfizermedical.comeuropa.euresearchgate.netnih.govfda.gov This conversion bypasses initial hepatic cytochrome P450 (CYP) metabolism, leading to a more efficient and consistent formation of the active moiety. auajournals.orgresearchgate.netresearchgate.netsmw.ch The bioavailability of the active metabolite (5-HMT) is 52%. pfizermedical.comeuropa.eu This enzymatic bioreversion is a critical step, transforming the inactive prodrug into the molecule responsible for the compound's pharmacological activity. fda.govdrugbank.comdrugs.com

Overview of Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1-M5) and Their Molecular Architecture

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are fundamental to the function of the central and peripheral nervous systems. nih.govresearchgate.net There are five distinct subtypes, designated M1 through M5, each encoded by a different gene and exhibiting a unique tissue distribution. nih.govmdpi.com

Structurally, all five subtypes share the characteristic architecture of GPCRs: they are integral membrane proteins composed of a single polypeptide chain that traverses the cell membrane seven times (seven transmembrane segments). nih.govresearchgate.netkyoto-u.ac.jp The N-terminus is located on the extracellular side, while the C-terminus is in the intracellular space. The binding site for the endogenous ligand, acetylcholine, and its antagonists is situated within a pocket formed by the transmembrane helices. researchgate.net

These receptor subtypes are primarily differentiated by the type of G protein they couple with, which in turn dictates their intracellular signaling pathways. nih.govkyoto-u.ac.jp

M1, M3, and M5 receptors couple to G proteins of the Gq/11 family. nih.govresearchgate.netkyoto-u.ac.jp Activation of this pathway stimulates phospholipase C, leading to the production of inositol (B14025) 1,4,5-trisphosphate and diacylglycerol, which ultimately results in an increase in intracellular calcium levels. mdpi.com

M2 and M4 receptors couple to G proteins of the Gi/Go family. nih.govresearchgate.netkyoto-u.ac.jp Activation of this pathway primarily leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The active metabolite of fesoterodine, 5-HMT, is a competitive, specific antagonist of muscarinic receptors, with activity at the M2 and M3 subtypes. chemicalbook.comeuropa.eu

Receptor SubtypePrimary G Protein CouplingPrimary Signaling PathwayGeneral Location Examples
M1Gq/11Stimulatory (Increases intracellular Ca²⁺)Central Nervous System, Salivary Glands, Stomach mdpi.com
M2Gi/GoInhibitory (Decreases cAMP)Heart, Smooth Muscle researchgate.net
M3Gq/11Stimulatory (Increases intracellular Ca²⁺)Smooth Muscle, Glands, Bladder nih.gov
M4Gi/GoInhibitory (Decreases cAMP)Central Nervous System nih.gov
M5Gq/11Stimulatory (Increases intracellular Ca²⁺)Central Nervous System nih.gov

Principles of Ligand-Receptor Interaction Dynamics and Stereochemical Recognition

The interaction between a ligand, such as the active metabolite of fesoterodine, and its receptor is a highly specific and dynamic process governed by fundamental principles of molecular recognition. frontiersin.org This interaction is not static; rather, it involves conformational changes in both the ligand and the receptor. researchgate.net The binding of a ligand occurs in a specific region of the receptor known as the binding site or binding pocket. nih.gov

For a ligand to bind effectively, its three-dimensional shape and chemical properties (e.g., charge distribution, hydrogen-bonding capacity, hydrophobicity) must be complementary to those of the receptor's binding site. This concept is often compared to a "lock and key" model, where the ligand is the key and the receptor is the lock. patsnap.com A more nuanced view is the "induced fit" model, which proposes that the binding of the ligand induces a conformational change in the receptor, leading to a more stable and tightly bound complex. researchgate.net

Stereochemical recognition is a critical aspect of this process. acs.org Receptors themselves are chiral molecules, composed of L-amino acids. This inherent chirality allows them to differentiate between the stereoisomers (enantiomers) of a chiral ligand. nih.govresearchgate.net One enantiomer may fit perfectly into the binding site and elicit a biological response, while its mirror-image counterpart may bind weakly or not at all. nih.govresearchgate.net This three-point attachment theory posits that for effective binding, at least three points of interaction between the ligand and the receptor must align correctly, a condition that only one enantiomer may be able to satisfy. researchgate.net

The Role of Stereochemistry in Modulating Prodrug Activation and Receptor Affinity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in pharmacology, influencing everything from metabolic pathways to receptor affinity. patsnap.comnih.gov Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. patsnap.com

(R)-Fesoterodine fumarate (B1241708) is a single enantiomer, specifically the (R)-isomer, as indicated by the asterisk at the chiral carbon in its chemical structure. fda.govgoogle.com The choice of a single enantiomer over a racemic mixture (a 50:50 mix of both enantiomers) is deliberate and scientifically driven. Biological systems, including the enzymes responsible for prodrug activation and the target receptors, are themselves chiral environments. nih.govscribd.com

This has two significant consequences for (R)-fesoterodine:

Prodrug Activation: The enzymes that hydrolyze the ester bond of the fesoterodine prodrug can exhibit stereoselectivity. The rate and extent of bioreversion to the active 5-HMT can differ between the (R)- and (S)-enantiomers.

Receptor Affinity: The resulting active metabolite, (R)-5-hydroxymethyl tolterodine, must bind to the chiral muscarinic receptors. Its (R)-configuration dictates its specific three-dimensional shape, which allows for optimal interaction with the receptor's binding site. nih.govresearchgate.net The other enantiomer, (S)-5-HMT, would have a different spatial arrangement that would likely result in a much lower binding affinity and, consequently, reduced pharmacological activity. nih.gov

Therefore, the use of the specific (R)-enantiomer ensures that the prodrug is efficiently converted and that the resulting active metabolite has high affinity and specificity for its target muscarinic receptors, forming the basis of its mechanism of action. fda.govdrugbank.com

The metabolism of the active 5-HMT molecule is further influenced by genetics, specifically the status of the CYP2D6 enzyme. The following table presents pharmacokinetic data for 5-HMT in individuals who are extensive metabolizers (EMs) versus poor metabolizers (PMs) of CYP2D6, illustrating how genetic variations can affect drug exposure.

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Ratio (PM/EM)
Cmax (ng/mL)2.03.51.7
AUC (ng·h/mL)21.042.42.0

Data derived from studies on the pharmacokinetics of 5-hydroxymethyl tolterodine (5-HMT). Cmax refers to the maximum plasma concentration, and AUC refers to the area under the plasma concentration-time curve. europa.eunih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1

InChI Key

MWHXMIASLKXGBU-GNAFDRTKSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Construction

Enantioselective Synthesis Strategies for (R)-Fesoterodine and Related Chirality Centers

The critical chirality at the 1-phenylpropyl moiety of Fesoterodine (B1237170) necessitates highly enantioselective synthetic methods to produce the desired (R)-enantiomer. Several strategies have been successfully employed to achieve this, primarily revolving around chiral resolution of racemic intermediates and asymmetric synthesis.

One common approach involves the synthesis of a racemic intermediate, which is then resolved using a chiral resolving agent. For instance, racemic 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, the active metabolite of Fesoterodine, can be resolved using chiral acids like (+)-malic acid to isolate the desired (R)-enantiomer. google.com Another patented process describes the use of S-(+)-2-chloro-mandelic acid or R-(−)-2-chloro-mandelic acid for the resolution of a fesoterodine intermediate. google.com

Asymmetric synthesis offers a more direct route to the enantiopure compound. One notable method involves the iridium-catalyzed enantioselective allylic substitution of enol silanes. researchgate.net Another strategy utilizes a chiral auxiliary, (R)-2-phenyloxazolidin-2-one, to direct the stereoselective construction of the chiral center. researchgate.net Furthermore, a formal synthesis of Fesoterodine has been reported involving a Friedel–Crafts alkylation followed by chiral resolution. researchgate.net These methods highlight the diverse tactics employed to establish the key stereocenter in (R)-Fesoterodine.

StrategyKey Reagents/MethodOutcomeReference
Chiral ResolutionRacemic intermediate, (+)-malic acidIsolation of (R)-enantiomer google.com
Chiral ResolutionFesoterodine intermediate, S-(+)- or R-(-)-2-chloro-mandelic acidSeparation of enantiomers google.com
Asymmetric SynthesisIridium catalyst, enol silanesEnantioselective C-C bond formation researchgate.net
Asymmetric Synthesis(R)-2-phenyloxazolidin-2-one (chiral auxiliary)Stereoselective alkylation researchgate.net
Formal SynthesisFriedel–Crafts alkylation, chiral resolutionSynthesis of chiral intermediate researchgate.net

Design and Synthesis of Chemically Modified Analogues for Structure-Activity/Property Relationship (SAR/SPR) Elucidation

The development of Fesoterodine was driven by the need to improve upon the pharmacokinetic profile of its predecessor, tolterodine (B1663597). Fesoterodine itself is a prodrug, designed to be rapidly and extensively converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by ubiquitous esterases. researchgate.netnih.govnih.gov This design strategy circumvents the issues of variable metabolism associated with tolterodine, which is dependent on the polymorphic cytochrome P450 2D6 enzyme. nih.gov

The design of Fesoterodine involved the synthesis and evaluation of a series of ester analogues of 5-HMT. The isobutyryl ester was ultimately selected as it provided an optimal biopharmaceutical profile. nih.gov The structure-property relationship (SPR) of these analogues was a key consideration, with a focus on properties like lipophilicity (logD), which influences absorption and permeability. researchgate.netnih.gov While 5-HMT has a lower logD value (0.74) compared to tolterodine (1.83), making it less permeable, the esterification to Fesoterodine enhances its lipophilicity, facilitating its absorption. researchgate.netnih.gov

The exploration of various ester analogues allowed for a detailed understanding of how chemical modifications impact the rate of hydrolysis by esterases and, consequently, the pharmacokinetic profile of the active metabolite. This iterative process of analogue synthesis and evaluation was crucial for the selection of Fesoterodine as a clinical candidate.

CompoundKey Structural FeatureRelevant PropertySignificanceReference
TolterodineMethyl group on the phenol (B47542) ringlogD = 1.83; CYP2D6 metabolismParent drug with variable metabolism researchgate.netnih.gov
5-Hydroxymethyl tolterodine (5-HMT)Hydroxymethyl group on the phenol ringlogD = 0.74Active metabolite with poor bioavailability researchgate.netnih.gov
(R)-FesoterodineIsobutyryloxy group on the phenol ringProdrug, enhanced lipophilicityImproved and consistent delivery of 5-HMT researchgate.netnih.gov

Preparative Approaches for Metabolite and Impurity Standards for Mechanistic Research

The synthesis of the active metabolite of Fesoterodine, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT), is a key aspect of research in this area. researchgate.netnih.gov This compound is not only the active therapeutic agent but also a primary reference standard for metabolic and pharmacokinetic studies. Synthetic routes to Fesoterodine often proceed through 5-HMT, which is then esterified in the final step. researchgate.net Therefore, the synthesis of 5-HMT is well-established and allows for its preparation in sufficient quantities for use as a standard.

In addition to the active metabolite, the preparation of impurity and degradation product standards is crucial for quality control and for understanding the stability of Fesoterodine. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have been conducted to identify potential degradation products. derpharmachemica.comrasayanjournal.co.in These studies are essential for developing stability-indicating analytical methods. The identified degradation products can then be synthesized and isolated to serve as reference standards. For example, a patent describes a process for preparing highly pure Fesoterodine fumarate (B1241708) with minimal impurities. google.com

Compound TypePreparative ApproachPurposeReference
Active Metabolite (5-HMT)Direct synthesis or as an intermediate in Fesoterodine synthesisReference standard for metabolic studies researchgate.netresearchgate.netnih.gov
Impurities/Degradation ProductsForced degradation studies followed by isolation and synthesisReference standards for quality control and stability testing google.comderpharmachemica.comrasayanjournal.co.in

Green Chemistry Principles Applied to the Synthesis of Muscarinic Ligands

While specific studies detailing the application of green chemistry principles exclusively to the synthesis of (R)-Fesoterodine are not extensively published, the broader field of pharmaceutical synthesis is increasingly adopting such practices. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of complex molecules like muscarinic ligands. mdpi.com

Key green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), are used to evaluate the environmental impact of a synthetic route. mdpi.comnih.gov For a multi-step synthesis like that of Fesoterodine, applying these principles would involve:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of water or other benign solvents in certain reaction steps. mdpi.com

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. The use of iridium and rhodium catalysts in some of the enantioselective syntheses of Fesoterodine intermediates aligns with this principle. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing processes for recycling reagents and solvents.

A sustainable synthetic approach to other cholinesterase inhibitors has been reported using deep eutectic solvents, highlighting a potential green alternative to traditional volatile organic compounds. mdpi.com The application of such innovative and sustainable methodologies to the synthesis of (R)-Fesoterodine and other muscarinic antagonists represents a significant area for future research and development.

Green Chemistry PrincipleApplication in Muscarinic Ligand SynthesisPotential Benefit
Atom EconomyDesigning efficient bond-forming reactions.Reduced waste generation.
Safer SolventsUse of water or deep eutectic solvents.Reduced environmental impact and improved safety.
CatalysisUse of transition metal catalysts for asymmetric synthesis.Increased efficiency and reduced stoichiometric waste.
Waste PreventionOptimizing reaction conditions to minimize byproducts.Lower E-Factor and PMI.

Molecular and Mechanistic Pharmacology

In Vitro Ligand Binding Affinity and Selectivity Profiling Across Muscarinic Receptor Subtypes

The pharmacological activity of (R)-Fesoterodine is mediated by its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which acts as a potent and specific muscarinic receptor antagonist. nih.gov Radioligand binding studies have shown that both fesoterodine (B1237170) and 5-HMT bind with significant affinity exclusively to muscarinic receptors. nih.gov

In vitro studies using membrane preparations from Chinese hamster ovary (CHO) cells expressing human recombinant muscarinic receptors have characterized the binding profile of these compounds. 5-HMT demonstrates a non-selective profile, with similar high affinity for all five muscarinic receptor subtypes (M1-M5). nih.gov Fesoterodine itself also has a balanced, non-subtype selective profile, though it is less potent than its active metabolite. medchemexpress.com The binding affinity, expressed as pKi values, for fesoterodine across the subtypes is detailed in the table below.

While demonstrating little selectivity between the five receptor subtypes, fesoterodine and 5-HMT do exhibit a degree of tissue selectivity. nih.gov Studies on human tissue homogenates revealed that the binding affinity for muscarinic receptors is significantly greater in the bladder (detrusor muscle and mucosa) than in the parotid gland. nih.govresearchgate.net This suggests a pharmacologic selectivity for the target organ over salivary glands. nih.gov The in vitro bladder selectivity was found to be greater for fesoterodine and 5-HMT compared to tolterodine. researchgate.net

Investigation of Allosteric Modulation and Orthosteric Site Interactions

Research indicates that (R)-Fesoterodine's active metabolite, 5-HMT, interacts with muscarinic receptors at the orthosteric site. This is supported by evidence that it acts as a competitive antagonist. drugs.comeuropa.eudrugbank.com Competitive antagonism involves the antagonist binding to the same site as the endogenous agonist, in this case, acetylcholine (B1216132), thereby preventing agonist-mediated receptor activation.

Radioligand binding assays have demonstrated that fesoterodine and 5-HMT compete with [N-methyl-(3)H] scopolamine (B1681570) methyl chloride, a classic orthosteric antagonist, for binding sites on human muscarinic receptors in a concentration-dependent manner. nih.gov Further studies showed that these agents increased the apparent dissociation constant (Kd) for the radioligand with little effect on the maximal number of binding sites (Bmax). nih.gov This interaction is characteristic of a competitive and reversible binding mechanism at the orthosteric site. nih.gov There is no evidence to suggest that fesoterodine or 5-HMT engage in allosteric modulation of the muscarinic receptors.

Downstream Signaling Pathway Elucidation (e.g., G-protein Coupling, Adenylyl Cyclase Inhibition, Phospholipase C Activation)

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate cellular responses through distinct downstream signaling pathways depending on the receptor subtype. The five subtypes are broadly categorized by the G-proteins to which they couple. scispace.com

M1, M3, and M5 Receptors: These subtypes couple to Gq/G11 proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scispace.commdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.com

M2 and M4 Receptors: These subtypes couple to Gi/Go proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). scispace.comfrontiersin.org

As a competitive muscarinic antagonist, the active metabolite of fesoterodine, 5-HMT, blocks the binding of acetylcholine to all five receptor subtypes. europa.eudrugbank.com Consequently, it inhibits these downstream signaling cascades. By blocking M1, M3, and M5 receptors, it prevents the activation of the PLC pathway. By blocking M2 and M4 receptors, it prevents the inhibition of adenylyl cyclase. scispace.com The inhibition of M3 receptors in the bladder detrusor muscle is the presumed mechanism for its therapeutic effect in overactive bladder. europa.euhres.ca

Enzymatic Interaction Kinetics and Molecular Recognition (e.g., Esterase Substrate Specificity)

(R)-Fesoterodine fumarate (B1241708) is a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body. nih.govnih.govresearchgate.net The key enzymatic interaction for fesoterodine is its rapid and extensive hydrolysis by non-specific esterases present in plasma and other tissues to form its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govnih.govresearchgate.net

This conversion is a crucial aspect of its molecular recognition and kinetics. The process is not dependent on the Cytochrome P450 (CYP) enzyme system for activation. hres.caresearchgate.net This reliance on ubiquitous, non-specific esterases for its activation leads to a consistent, genotype-independent exposure to the single active moiety, 5-HMT. researchgate.netnih.gov This contrasts with the metabolism of tolterodine, which relies on the genetically variable CYP2D6 enzyme to form 5-HMT. nih.gov Following oral administration, the conversion is so efficient that the parent compound, fesoterodine, is not detectable in the plasma. drugs.comnih.gov The terminal half-life of 5-HMT is approximately 7 hours. nih.gov

Biotransformation Pathways and Enzymatic Hydrolysis

Identification and Characterization of Non-Specific Esterases Involved in Prodrug Activation

The activation of (R)-Fesoterodine fumarate (B1241708) is a critical first step in its metabolic journey. This process is not mediated by the highly variable cytochrome P450 (CYP) enzyme system but rather by a different class of ubiquitous enzymes. nih.govnih.gov

Following oral administration, (R)-Fesoterodine fumarate is rapidly and completely hydrolyzed by non-specific esterases found throughout the body, particularly in plasma. mdpi.comnih.govnih.gov This enzymatic action cleaves the isobutyrate ester bond, converting the inactive prodrug into its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). pfizermedical.comresearchgate.netnih.gov The conversion is so efficient and widespread that the parent compound, fesoterodine (B1237170), is not detectable in plasma. pfizermedical.comnih.gov

A key advantage of this activation pathway is its consistency across different individuals. The activity of these non-specific esterases shows little inter-subject variability, unlike CYP enzymes (such as CYP2D6) which are subject to significant genetic polymorphism. nih.govsmw.ch This results in a more predictable and consistent generation of the active moiety, 5-HMT, from person to person. nih.gov

Table 1: Key Aspects of this compound Prodrug Activation
ParameterDescriptionSignificance
Activating Enzymes Ubiquitous, non-specific esterases. nih.govmdpi.comnih.govActivation is independent of the cytochrome P450 system. nih.gov
Reaction Type Hydrolysis of the isobutyrate ester. pfizermedical.comgoogle.comCleavage of the ester bond to release the active metabolite.
Active Metabolite 5-hydroxymethyl tolterodine (5-HMT). pfizermedical.comnih.govThis single moiety is responsible for the compound's antimuscarinic activity. pfizermedical.com
Location of Activation Plasma and various tissues. nih.govnih.govRapid and extensive conversion occurs before significant hepatic first-pass metabolism.
Pharmacokinetic Consistency Low inter-individual variability. nih.govAvoids genetic polymorphism issues associated with CYP enzymes, leading to predictable exposure to 5-HMT. nih.govsmw.ch

Mechanistic Elucidation of Metabolic Transformations and Metabolite Structural Confirmation

Once the active metabolite, 5-HMT, is formed, it undergoes further biotransformation, primarily in the liver. pfizermedical.com This secondary metabolism involves two major pathways mediated by the cytochrome P450 system, specifically enzymes CYP2D6 and CYP3A4. pfizermedical.commdpi.com These pathways convert 5-HMT into several other metabolites, none of which possess significant antimuscarinic activity. pfizermedical.comdrugbank.com

The primary metabolic transformations of 5-HMT include:

Oxidation: The hydroxymethyl group of 5-HMT can be oxidized to a carboxylic acid, forming the carboxy metabolite.

N-dealkylation: The isopropyl groups attached to the nitrogen atom can be removed, leading to the N-desisopropyl metabolite.

Combined Reactions: A combination of these reactions results in the carboxy-N-desisopropyl metabolite.

Structural confirmation of these metabolites is achieved through various analytical techniques, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the separation and identification of the parent drug and its metabolites based on their mass-to-charge ratios and fragmentation patterns. researchgate.netresearchgate.net Approximately 70% of the administered dose is recovered in the urine as these various metabolites, with the carboxy metabolite being the most abundant. pfizermedical.comdrugbank.com

Table 2: Major Metabolites of 5-hydroxymethyl tolterodine (5-HMT)
MetaboliteEnzymes InvolvedMetabolic PathwayPharmacological Activity
Carboxy metabolite CYP2D6, CYP3A4. pfizermedical.comOxidationInactive. pfizermedical.com
N-desisopropyl metabolite CYP2D6, CYP3A4. pfizermedical.comN-dealkylationInactive. pfizermedical.com
Carboxy-N-desisopropyl metabolite CYP2D6, CYP3A4. pfizermedical.comOxidation & N-dealkylationInactive. pfizermedical.com

Stereoselective Aspects of Prodrug Biotransformation and Metabolite Formation

Stereoselectivity is a critical consideration in pharmacology, as enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.gov this compound is a single (R)-enantiomer.

The initial biotransformation step—the hydrolysis of the prodrug (R)-fesoterodine to 5-HMT by non-specific esterases—is a key design feature that ensures consistent exposure to a singular active moiety. nih.gov This esterase-mediated activation bypasses the CYP2D6 enzyme, which is known to exhibit stereoselectivity and is the primary enzyme for converting the related compound, tolterodine, to 5-HMT. nih.govsmw.ch By avoiding this polymorphic enzyme for activation, the metabolism of fesoterodine is not subject to the genetic variability in CYP2D6 activity that can lead to different plasma concentrations of active moieties when tolterodine is administered. nih.gov

Therefore, the stereoselective aspect of fesoterodine's design is the use of the specific (R)-enantiomer, which, when coupled with the non-CYP-dependent activation pathway, results in a consistent, genotype-independent formation of the active metabolite, 5-HMT. nih.gov While the subsequent metabolism of 5-HMT by CYP2D6 and CYP3A4 involves chiral recognition by these enzymes, the initial, crucial activation step is designed to be uniform across the patient population. nih.govresearchgate.net

In Vitro Models for Studying Prodrug Hydrolysis and Metabolic Stability

A variety of in vitro models are employed to study the hydrolysis of this compound and the metabolic stability of its active metabolite. These models are essential for predicting the compound's pharmacokinetic behavior in vivo.

Plasma and Tissue Homogenates: To study the initial prodrug activation, incubations are performed using human plasma or homogenates of tissues known to be rich in non-specific esterases (e.g., liver, intestine). These systems allow for the direct measurement of the rate of hydrolysis of fesoterodine to 5-HMT.

Liver Microsomes and Hepatocytes: To investigate the subsequent metabolism of 5-HMT, in vitro systems containing CYP enzymes are used. wuxiapptec.com Human liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolic reactions. wuxiapptec.com Suspension or plated hepatocytes offer a more complete system, as they contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes and their necessary cofactors, providing a more comprehensive picture of metabolic stability and metabolite formation. wuxiapptec.com

Dissolution Apparatus: Physicochemical properties, such as the release rate from a tablet formulation, are studied using standard in vitro dissolution tests. For extended-release formulations of fesoterodine, a USP apparatus 2 (paddle) is often used with various buffers (e.g., phosphate (B84403) buffer at pH 6.8) to simulate the conditions of the gastrointestinal tract and determine the drug release profile over time. nih.goviajps.com

Table 3: In Vitro Models for Fesoterodine Metabolism Studies
In Vitro ModelPrimary UseProcess Studied
Human Plasma / Tissue Homogenates Prodrug ActivationRate and extent of hydrolysis by non-specific esterases.
Human Liver Microsomes Metabolic StabilityCYP-mediated (CYP2D6, CYP3A4) metabolism of 5-HMT. wuxiapptec.com
Human Hepatocytes (Suspension/Plated) Metabolic ProfilingComprehensive metabolism (Phase I & II) of 5-HMT and identification of metabolites. wuxiapptec.com
USP Dissolution Apparatus Drug ReleaseIn vitro release kinetics from extended-release formulations. nih.gov

Solid State Chemistry and Pharmaceutical Material Science

Polymorphism and Pseudopolymorphism: Characterization of Crystalline Forms and Amorphous States

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These forms, known as polymorphs, have the same chemical composition but different internal crystal lattices. (R)-Fesoterodine fumarate (B1241708) has been shown to exist in several polymorphic forms, designated as Form I, Form A, Form B, and Form C, as well as a non-crystalline amorphous state. researchgate.netgoogle.com The formation of a specific polymorph is often dependent on the crystallization conditions, such as the solvent system used. researchgate.net

Crystalline Form I : This form can be produced through seeded cooling crystallization from a solution in 2-butanone. researchgate.net It has also been obtained by suspending or reprecipitating amorphous fesoterodine (B1237170) fumarate in a suitable solvent. epo.org Another method involves seeding a solution of fesoterodine fumarate with crystals of Form I. epo.org

Crystalline Form A : Detailed preparation methods for Form A are proprietary but it is characterized by a unique set of analytical data. google.com

Crystalline Form B : Like Form A, specific crystallization conditions for Form B are detailed in patent literature and are distinguished by their unique solid-state characteristics. google.com

Amorphous Form : An amorphous solid lacks the long-range ordered structure of crystalline materials. Amorphous (R)-Fesoterodine fumarate can be prepared by lyophilisation (freeze-drying) of an aqueous solution containing fesoterodine and fumaric acid. epo.orggoogle.com This form is characterized by a lack of sharp peaks in its powder X-ray diffraction pattern. epo.orggoogle.com

The term pseudopolymorphism refers to solvates and hydrates, which are crystalline forms that incorporate solvent molecules (including water) into their lattice structure. While the provided literature extensively discusses anhydrous polymorphs and the amorphous form, specific stable hydrates or solvates of this compound are not prominently detailed as distinct, marketed forms. However, the choice of solvent is critical in obtaining the different anhydrous polymorphs, highlighting the principle of solvate-mediated polymorphism. researchgate.net

Crystallographic Analysis and Crystal Engineering Principles

Crystallographic analysis provides detailed information about the three-dimensional arrangement of atoms within a crystal. While complete single-crystal X-ray diffraction data for all polymorphs of this compound are not publicly available, extensive characterization has been performed using techniques like Powder X-ray Diffraction (PXRD) and solid-state NMR. google.comepo.org

The different polymorphs arise from different packing arrangements of the fesoterodine and fumarate ions in the crystal lattice, leading to variations in their physical properties. For instance, Form I is noted to resemble a cubic structure. researchgate.net The principles of crystal engineering—understanding and controlling the assembly of molecules into a crystalline solid—are evident in the methods used to obtain specific polymorphs. The choice of solvent, temperature, and the use of seeding are critical variables that influence intermolecular interactions (like hydrogen bonding) and guide the self-assembly process toward a specific polymorphic form. researchgate.netepo.org

The synthesis of a particular crystalline form can be directed by controlling these factors. For example, the preparation of Form I from amorphous material demonstrates a thermodynamically driven transformation from a high-energy, disordered state to a more stable, ordered crystalline state. epo.org

Spectroscopic and Thermal Analytical Techniques for Solid-State Characterization (e.g., PXRD, DSC, FTIR, Raman)

A suite of analytical techniques is employed to identify and differentiate the solid-state forms of this compound. Each technique provides unique information about the structure and properties of the material.

Powder X-ray Diffraction (PXRD) is a primary tool for distinguishing between different crystalline forms, as each polymorph produces a unique diffraction pattern.

Solid FormCharacteristic PXRD Peaks (2θ ± 0.2°)
Form A11.5, 15.1, 24.1, 27.7 (additional peaks at 10.4, 12.8, 18.0, 18.9, 20.8) google.com
Form B9.7, 12.2, 14.5, 18.6, 19.5 google.com
AmorphousCharacterized by a broad halo pattern with no distinct sharp peaks. epo.orggoogle.com

Solid-State 13C NMR Spectroscopy provides information on the local chemical environment of carbon atoms in the solid state, which differs between polymorphs due to variations in crystal packing.

Solid FormCharacteristic 13C NMR Peaks (ppm ± 0.2)
Form I175.36, 171.31, 170.90, 168.55, 148.60, 141.02, 140.54, 138.57, 134.96, 131.29, 130.51, 129.83, 128.70, 127.66, 126.48, 122.32, 64.89, 57.96, 57.43, 53.37, 53.02, 47.48, 43.95, 34.26, 19.47, 17.98, 17.60, 13.38, 12.61 epo.org
Form A18.0, 127.1, 140.5 (additional peaks at 122.3, 134.9, 138.6, 148.6, 168.6) google.com
Form B18.9, 34.9, 48.0, 53.6, 122.5, 127.4, 135.4, 148.8 google.com

Vibrational Spectroscopy (FTIR and Raman) probes the vibrational modes of molecules. Differences in the spectra of polymorphs reflect changes in molecular conformation and intermolecular interactions, particularly hydrogen bonding.

TechniqueSolid FormCharacteristic Peaks (cm-1)
FTIRAmorphous (Nujol)3338, 3176, 2722, 2670, 1750, 1704, 1635, 1588, 1301, 1171, 1122, 1094, 1041, 979, 918, 892, 866, 701 epo.org
Amorphous3399, 3028, 2977, 2940, 2877, 1751, 1702, 1680, 1616, 1495, 1468, 1387, 1226, 1179, 1129, 1095, 983, 867, 804, 701 google.com
RamanForm I3055, 3041, 2943, 2878, 1758, 1692, 1652, 1613, 1587, 1464, 1387, 1271, 1235, 1195, 1183, 1158, 1004, 815, 723 epo.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and glass transition temperature, which are characteristic properties of crystalline and amorphous materials, respectively. The typical melting point for this compound is reported to be around 105°C. hres.ca

Investigation of Solid-State Stability Mechanisms and Degradation Pathways

The stability of the solid form of an API is crucial for ensuring the safety, efficacy, and shelf-life of a pharmaceutical product. Stability studies for this compound have involved forced degradation under various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. derpharmachemica.comresearchgate.net

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and include exposure to:

Acid and Base Hydrolysis : Degradation is observed under both acidic (e.g., 1.0M HCl) and basic (e.g., 0.1M NaOH) conditions. researchgate.netgoogle.com A major degradation product is 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, formed via hydrolysis of the isobutyrate ester group. google.comgoogleapis.com

Oxidative Degradation : The compound is susceptible to oxidation, for example, when exposed to hydrogen peroxide (e.g., 3.0% H₂O₂). researchgate.netgoogle.com

Thermal Stress : The stability of the compound is assessed at elevated temperatures (e.g., 60°C). derpharmachemica.comresearchgate.net

Photolytic Stress : The compound is exposed to light to determine its photosensitivity. derpharmachemica.comresearchgate.net

Humidity : Stability is also tested under high relative humidity conditions (e.g., 75% RH). derpharmachemica.com

These studies show that this compound is susceptible to degradation, primarily through hydrolysis of the ester linkage. google.comgoogleapis.com The identification of these degradation pathways is essential for developing stable formulations and defining appropriate storage conditions. googleapis.com The development of stable pharmaceutical compositions often involves the inclusion of stabilizers and careful selection of excipients to minimize the formation of impurities during storage. googleapis.com

Advanced Analytical Methodologies for Research Purposes

High-Resolution Chromatographic Separations (e.g., HPLC, UPLC, GC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of (R)-Fesoterodine fumarate (B1241708). These methods offer high resolution and sensitivity for both the parent compound and its metabolites.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of fesoterodine (B1237170) fumarate and its related substances. derpharmachemica.comrasayanjournal.co.in One such method utilized an Inertsil ODS-3V column with a mobile phase consisting of an ammonium (B1175870) dihydrogen orthophosphate buffer and methanol (B129727), achieving separation of degradation products and impurities. rasayanjournal.co.in Another stability-indicating HPLC method employed an Inertsustain C-18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724) to resolve fesoterodine from its potential impurities. derpharmachemica.com

For dissolution testing of extended-release tablets, a liquid chromatographic method with a C18 monolithic column has been developed. nih.gov This method used an isocratic mobile phase of acetonitrile, methanol, and ammonium acetate (B1210297) buffer. nih.gov UPLC methods have also been employed for purity analysis, offering faster and more efficient separations. google.com A UPLC method for determining impurities in fesoterodine fumarate samples involves a gradient elution on an Acquity BEH C18 column. google.com

Gas Chromatography (GC) is another technique that can be used for the analysis of fesoterodine, though it may require derivatization to improve volatility. itrlab.com However, HPLC and UPLC are more commonly reported in the literature for this compound.

The primary active metabolite of fesoterodine, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a key analyte in many studies. derpharmachemica.comnih.gov Chromatographic methods are designed to separate fesoterodine from 5-HMT and other related impurities and degradation products, such as diol impurity, propionate (B1217596) impurity, and others. derpharmachemica.comresearchgate.net The development of these methods is often guided by forced degradation studies to ensure specificity and stability-indicating capabilities. derpharmachemica.comrasayanjournal.co.in

Table 1: Examples of HPLC/UPLC Methods for (R)-Fesoterodine Fumarate Analysis

TechniqueColumnMobile PhaseDetectionApplication
HPLCInertsil ODS-3V (150 x 4.6 mm, 5µm)Buffer (Ammonium dihydrogen orthophosphate, Triethylamine in water, pH 3.0) and Methanol (42:58 v/v)210 nmQuantitative determination and stability indicating assay rasayanjournal.co.in
HPLCInertsustain C-18 (250mm x 4.6 mm, 5µm)Gradient of Buffer (H3PO4 and 1-Octane sulphonoic acid sodium salt in water, pH 7.2) and AcetonitrileNot SpecifiedQuantification of related impurities derpharmachemica.com
LCPhenomenex Onyx C18 monolithic (100 mm×4.6 mm)Acetonitrile:methanol:0.03 M ammonium acetate (pH 3.8) (30:15:55, v/v/v)208 nmDissolution test for extended-release tablets nih.gov
UPLCAcquity BEH C18 (100mm×2.1 mm, 1.7 μm)Gradient of Buffer (Disodium hydrogen phosphate in water, pH 8.0) and AcetonitrileNot SpecifiedDetermination of impurities google.com

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantitative Research Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural elucidation and quantitative analysis of this compound and its metabolites. researchgate.netsci-hub.setaylorandfrancis.com

For quantitative analysis, LC-MS/MS methods offer high sensitivity and specificity, allowing for the determination of low concentrations of fesoterodine in various matrices. sci-hub.se A validated LC-MS/MS method for analyzing fesoterodine in pharmaceutical formulations used a Luna C8(2) column with a mobile phase of methanol and 0.1% formic acid. sci-hub.senih.gov The mass spectrometer operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), monitoring the transitions of m/z 412.2 → 223.0 for fesoterodine. sci-hub.senih.gov This technique is characterized by its short analysis time and high efficiency. sci-hub.se

In the realm of structural elucidation, MS is instrumental in identifying unknown impurities and degradation products. taylorandfrancis.comasianpubs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of unknown compounds. taylorandfrancis.com Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide valuable structural information based on the fragmentation patterns. researchgate.netrfi.ac.uk This has been applied to characterize impurities found during the analysis of fesoterodine fumarate. asianpubs.org The fragmentation patterns of degradation products formed under various stress conditions have been studied to propose degradation pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural characterization of this compound and its related compounds. taylorandfrancis.comasianpubs.org It provides detailed information about the chemical structure, connectivity of atoms, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental experiments used to identify the carbon-hydrogen framework of the molecule. asianpubs.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), provide information about the connectivity between protons. asianpubs.org These methods have been used to confirm the structure of isolated impurities of fesoterodine fumarate. asianpubs.org

NMR is also a powerful tool for studying the conformational dynamics of molecules in solution. nih.govmdpi.com By analyzing NMR parameters such as chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), researchers can gain insights into the preferred conformations of the molecule. While specific conformational studies on this compound using NMR are not extensively detailed in the provided context, the principles of NMR for conformational analysis are well-established. nih.gov Solid-state NMR (ssNMR) can be used to characterize the structure and dynamics of fesoterodine fumarate in its solid form, including different polymorphs and solvates. researchgate.net

Chiral Purity Assessment Using Enantioselective Analytical Techniques

As this compound is a single enantiomer drug, ensuring its chiral purity is critical. jocpr.com Enantioselective analytical techniques are employed to separate and quantify the (R)-enantiomer from its inactive or potentially harmful (S)-enantiomer. jocpr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for this purpose. jocpr.com A validated chiral HPLC method for the enantiomeric purity of fesoterodine fumarate utilized a Chiralpak IC-3 column. jocpr.com The mobile phase consisted of n-hexane, isopropyl alcohol, and diethylamine (B46881) in a 950:50:1 (v/v/v) ratio. jocpr.com This method achieved a resolution of more than three between the enantiomers, demonstrating its suitability for accurate quantification of the (S)-enantiomer. jocpr.com The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer were established to be 0.509 µg/mL and 1.316 µg/mL, respectively. jocpr.com

Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful technique for enantiomeric separations, offering high efficiency and low sample consumption. mdpi.com

Development of Bioanalytical Methods for Preclinical Research Samples

The development of robust bioanalytical methods is essential for preclinical research to quantify this compound and its active metabolite, 5-HMT, in biological matrices such as plasma and tissue. researchgate.netchromatographyonline.com These methods are crucial for pharmacokinetic and toxicokinetic studies. itrlab.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. chromatographyonline.com The development of these methods involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. researcher.life

Sample preparation is a critical step to remove interferences from the biological matrix. chromatographyonline.com Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly used. researchgate.netchromatographyonline.com The choice of internal standard is also crucial for accurate quantification. researchgate.net Method validation is performed according to regulatory guidelines to ensure the reliability of the data, assessing parameters such as specificity, linearity, precision, accuracy, and stability. researcher.life

These validated bioanalytical methods are then applied to analyze samples from preclinical studies to provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

Computational Chemistry and Rational Drug Design

Molecular Docking and Virtual Screening for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the context of (R)-Fesoterodine, its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the primary molecule of interest for docking studies with its target, the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govresearchgate.net These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating bladder contractions. nih.gov

Virtual screening, a broader application of molecular docking, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach could be employed to discover novel muscarinic receptor antagonists with potentially improved properties over existing therapies.

Research has shown that 5-HMT is a potent and selective muscarinic receptor antagonist. chemsrc.com While specific molecular docking studies detailing the precise binding mode of 5-HMT to the M3 muscarinic receptor are not extensively published, the principles of molecular docking suggest that the interaction would involve key residues within the receptor's binding pocket. For instance, studies on other muscarinic antagonists have highlighted the importance of interactions with specific tyrosine and tryptophan residues. mdpi.com The binding affinity of 5-HMT for various muscarinic receptor subtypes has been experimentally determined, providing crucial data that can be used to validate and refine molecular docking models. medchemexpress.com

Binding Affinities (pKi) of Fesoterodine's Active Metabolite (5-HMT) for Muscarinic Receptor Subtypes
Receptor SubtypepKi Value
M18.0
M27.7
M37.4
M47.3
M57.5

Molecular Dynamics Simulations to Investigate Ligand-Binding Dynamics and Receptor Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, offering insights that are not available from static docking poses. These simulations can reveal the conformational changes that both the ligand and the receptor undergo upon binding, as well as the stability of the formed complex over time.

For the 5-HMT-muscarinic receptor complex, MD simulations could be used to:

Explore Binding Pathways: Accelerated MD simulations have been used to study the binding of ligands to muscarinic receptors, revealing metastable binding sites in the extracellular vestibule. core.ac.uk

Assess Binding Stability: By simulating the complex over nanoseconds or even microseconds, the stability of the key interactions identified in docking studies can be confirmed.

Characterize Receptor Flexibility: GPCRs are known for their conformational flexibility, which is crucial for their function. MD simulations can map the conformational landscape of the muscarinic receptor and how it is influenced by the binding of 5-HMT.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.

In the context of antimuscarinic agents for overactive bladder, QSAR models could be developed to predict the binding affinity of new compounds to muscarinic receptors based on a set of calculated molecular descriptors. Similarly, QSPR models could predict important properties such as solubility, lipophilicity, and metabolic stability. nih.gov For example, the lipophilicity of 5-HMT, as measured by its logD value, is a key determinant of its ability to cross biological membranes, including the blood-brain barrier. nih.gov

Experimentally Determined logD Value of 5-Hydroxymethyl Tolterodine (5-HMT)
CompoundlogD at pH 7.4
5-Hydroxymethyl Tolterodine (5-HMT)0.47

Although specific QSAR or QSPR studies focused on (R)-Fesoterodine are not widely published, the principles of these modeling techniques are broadly applicable to the design of new antimuscarinic agents.

In Silico Prediction of Biotransformation Pathways and Enzyme Substrate Specificity

(R)-Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-HMT. nih.govmdpi.com This active metabolite is then further metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4. mdpi.comnih.gov

In silico tools can be used to predict the metabolic fate of a drug, providing valuable information early in the drug discovery process. These tools can:

Predict Sites of Metabolism: Algorithms can identify the atoms in a molecule that are most likely to be modified by metabolic enzymes.

Identify Metabolites: Software can predict the structures of the metabolites that are likely to be formed.

Model Enzyme-Substrate Interactions: Docking and MD simulations can be used to study the interaction of a drug with metabolic enzymes like CYPs, helping to understand substrate specificity.

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of fesoterodine (B1237170) and its active metabolite, providing a way to predict drug-drug interactions. nih.gov

Conformational Analysis and Energy Landscape Mapping of (R)-Fesoterodine and its Active Metabolite

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. Energy landscape mapping provides a broader view of the conformational space available to a molecule, including the energy barriers between different conformations. nih.gov

For (R)-Fesoterodine and its active metabolite, 5-HMT, understanding their conformational preferences is important for several reasons:

Receptor Binding: The conformation of 5-HMT that binds to the muscarinic receptor is likely to be a low-energy conformation.

Membrane Permeation: The ability of the molecules to adopt different conformations can influence their ability to cross biological membranes.

Metabolic Stability: The accessibility of metabolic sites can be influenced by the molecule's conformation.

While specific studies on the conformational analysis and energy landscape mapping of (R)-Fesoterodine and 5-HMT are not extensively documented in publicly available literature, these computational techniques are standard tools in drug design and could be applied to gain a deeper understanding of these molecules.

Innovative Prodrug Strategies and Advanced Delivery System Concepts

Design Principles for Modulating Physicochemical Properties via Prodrug Formation (e.g., Solubility, Permeability)

The design of (R)-Fesoterodine fumarate (B1241708) as a prodrug for its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a strategic approach to overcome the limitations of oral drug delivery. The primary goal of this prodrug strategy is to enhance the oral absorption of 5-HMT by modifying its physicochemical properties, particularly its lipophilicity and permeability. nih.govingentaconnect.comresearchgate.net

An ideal ester prodrug should possess several key characteristics to be effective. It should be pharmacologically weak or inactive, chemically stable across a range of pH values, have good aqueous solubility, and exhibit high transcellular absorption. nih.govingentaconnect.com Furthermore, it should be resistant to hydrolysis before absorption but undergo rapid and complete conversion to the active drug after absorption. nih.govingentaconnect.com

The increased lipophilicity of (R)-Fesoterodine facilitates its passive diffusion across the cell membranes of the gastrointestinal tract, leading to improved oral bioavailability of the active metabolite, 5-HMT. scirp.orgmdpi.com Research has shown that the esterification of molecules can significantly increase their lipophilicity, which is a key determinant of their ability to cross biological membranes. scirp.org

A comparison of the octanol:water distribution coefficient (logD) at a physiological pH of 7.4, a common indicator of lipophilicity, highlights the difference between 5-HMT and related compounds. urotoday.com The logD value for 5-HMT is 0.47, which is considerably lower than that of tolterodine (1.83), indicating that 5-HMT is significantly less lipophilic. nih.govurotoday.com This lower lipophilicity of 5-HMT suggests a reduced propensity to cross the blood-brain barrier, which can be advantageous in minimizing central nervous system side effects. urotoday.com

The prodrug approach for (R)-Fesoterodine was chosen after selecting it from a series of ester analogues of 5-HMT, with the aim of achieving an optimal biopharmaceutical profile while maintaining the pharmacological link to tolterodine. nih.govresearchgate.netresearchgate.net

Table 1: Physicochemical Properties of Fesoterodine's Active Metabolite and Related Compound

CompoundlogD at pH 7.4Implication
5-hydroxymethyl tolterodine (5-HMT)0.47 urotoday.comLower lipophilicity, suggesting reduced CNS penetration. urotoday.com
Tolterodine1.83 nih.govresearchgate.netHigher lipophilicity compared to 5-HMT. nih.govresearchgate.net

Conceptual Approaches for Targeted Prodrug Delivery Systems (e.g., Nanoparticles, Liposomes for research models)

While (R)-Fesoterodine fumarate is currently formulated for extended-release oral delivery, advanced drug delivery systems such as nanoparticles and liposomes offer conceptual avenues for further research into targeted delivery, particularly for conditions like overactive bladder (OAB). nih.govunar.ac.id These systems could potentially enhance the therapeutic efficacy and reduce systemic side effects by delivering the drug more specifically to the bladder. nih.govmdpi.comecancer.orgyoutube.comresearchgate.net

Nanoparticles are submicron-sized particles that can encapsulate drugs, protecting them from degradation and allowing for controlled release. nih.govyoutube.com For a prodrug like (R)-Fesoterodine, polymeric nanoparticles could be engineered to release the compound in a sustained manner, which, following conversion to 5-HMT, would provide prolonged local concentrations at the bladder tissue. ecancer.org The surface of these nanoparticles can be modified with ligands that specifically bind to receptors on the bladder wall, thereby achieving targeted delivery. youtube.com This targeted approach could maximize the drug's effect on the bladder while minimizing exposure to other organs. nih.govyoutube.com

Liposomes are another promising delivery system, consisting of spherical vesicles with a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comusda.govresearchgate.net For OAB, liposomal formulations can be instilled directly into the bladder. mdpi.comusda.govresearchgate.netnih.govnih.gov Liposomes can adhere to and penetrate the urothelium, the lining of the bladder, delivering their cargo directly to the target tissue. mdpi.comresearchgate.net Encapsulating (R)-Fesoterodine or its active metabolite 5-HMT in liposomes could enhance their local concentration and residence time in the bladder, potentially leading to improved efficacy with lower systemic exposure. mdpi.comusda.govresearchgate.net Research into liposome-encapsulated treatments for bladder dysfunction has shown promise in preclinical and early clinical studies for other therapeutic agents. mdpi.comusda.govresearchgate.netnih.govnih.gov

The development of these advanced delivery systems for this compound is still in the conceptual and research phase. However, they represent a promising future direction for optimizing the treatment of OAB by providing more targeted and controlled drug delivery.

Prodrug Optimization for Controlled Release and Sustained Bioreversion

The formulation of this compound is designed for extended-release, which allows for a controlled release of the prodrug into the system. nih.govunar.ac.idnih.govresearchgate.netmedicines.org.uk This is achieved through a matrix-based tablet that swells to form a gel layer upon ingestion, regulating the release of fesoterodine (B1237170). nih.gov This controlled release is crucial for maintaining therapeutic plasma concentrations of the active metabolite, 5-HMT, over a prolonged period.

Once released, (R)-Fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, nonspecific plasma esterases to form 5-HMT. nih.govresearchgate.net This bioreversion is a key aspect of its design, as the prodrug itself is not detected in plasma after oral administration. researchgate.netmedicines.org.uk The reliance on nonspecific esterases for activation is advantageous as it leads to a consistent and predictable pharmacokinetic profile, largely independent of genetic variations in drug-metabolizing enzymes like cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netresearchgate.net

The optimization of the prodrug for sustained bioreversion is also linked to the stability of the ester bond. An ideal ester prodrug should be stable enough to resist premature hydrolysis in the gastrointestinal tract but labile enough to be rapidly cleaved by esterases in the plasma. nih.govingentaconnect.com The chemical structure of the ester moiety in (R)-Fesoterodine is designed to strike this balance.

Studies on various ester prodrugs have shown that the rate of enzymatic hydrolysis can be influenced by the structure of the alcohol moiety. doi.org The design of (R)-Fesoterodine as an isobutyric acid ester of 5-HMT was the result of screening multiple ester analogues to find one with the optimal biopharmaceutical properties. nih.govresearchgate.net

The sustained release formulation, combined with the rapid and predictable bioreversion, ensures that therapeutic levels of 5-HMT are maintained, which is essential for the management of OAB symptoms. unar.ac.idnih.gov

Theoretical Aspects of Prodrug Activation and Biorecognition in Different Microenvironments

The activation of this compound is a classic example of an enzyme-catalyzed hydrolysis of an ester prodrug. researchgate.net The biorecognition and subsequent cleavage of the ester bond are primarily mediated by esterases, a diverse group of enzymes found throughout the body. nih.govacs.org

Esterase Activity in Different Tissues:

Esterases are present in various tissues, including the liver, plasma, red blood cells, and the gastrointestinal tract. nih.govacs.orgnih.govacs.org The ubiquitous nature of these enzymes ensures that the conversion of (R)-Fesoterodine to 5-HMT is a rapid and efficient process following its absorption into the systemic circulation. nih.govresearchgate.net While liver carboxylesterases are major contributors to the metabolism of many ester prodrugs, plasma cholinesterases and other esterases also play a significant role. nih.govacs.org The high levels of esterase activity in the liver and plasma contribute to the extensive first-pass conversion of (R)-Fesoterodine. nih.gov

Table 2: General Distribution of Esterase Activity in Human Tissues

TissueRelative Esterase ActivityImplication for (R)-Fesoterodine
LiverHigh nih.govacs.orgSignificant first-pass metabolism and activation. nih.gov
PlasmaHigh nih.govacs.orgRapid conversion of absorbed prodrug to the active form. nih.gov
IntestineModerate nih.govPotential for some pre-systemic hydrolysis. nih.gov
Red Blood CellsPresent nih.govacs.orgContribution to systemic clearance of the prodrug. nih.gov

Influence of pH on Prodrug Stability:

The stability of the ester bond in (R)-Fesoterodine is also influenced by the pH of the surrounding microenvironment. Generally, ester hydrolysis can be catalyzed by both acid and base. researchgate.netacs.orgnih.gov Ester prodrugs are typically more stable under acidic conditions, such as those found in the stomach, and become more susceptible to hydrolysis in the more neutral to alkaline environment of the small intestine and plasma. acs.orgnih.gov This pH-dependent stability helps to prevent premature degradation of the prodrug before it can be absorbed. The V-shaped pH-rate profile observed for many ester prodrugs indicates that hydrolysis is catalyzed by both hydronium and hydroxide (B78521) ions. nih.gov

The activation of (R)-Fesoterodine is therefore a multi-faceted process that depends on both the enzymatic machinery of the body and the physicochemical properties of the prodrug itself, which are influenced by the local microenvironment. The design of (R)-Fesoterodine takes these factors into account to ensure efficient and consistent delivery of its active metabolite.

Comparative Pharmaceutical Chemistry and Analog Design

Structural and Mechanistic Comparison with Other Muscarinic Antagonists and Prodrugs (e.g., Tolterodine (B1663597), 5-HMT)

(R)-Fesoterodine was rationally designed as a prodrug to improve upon the pharmacokinetic profile of tolterodine, another potent muscarinic antagonist. Both compounds ultimately yield the same active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for the therapeutic effect. nih.gov However, the pathways to generating this active metabolite, and the chemical structures of the parent drugs, are distinct and confer different clinical characteristics.

Structurally, fesoterodine (B1237170) is the isobutyric acid ester of 5-HMT. This ester functional group renders the molecule pharmacologically inactive until it is hydrolyzed in the body. smw.ch Tolterodine, in contrast, is an active molecule itself and is structurally similar to 5-HMT, differing by a methyl group in place of 5-HMT's hydroxymethyl group.

The most significant difference lies in their bioactivation mechanisms. Fesoterodine is rapidly and completely converted to 5-HMT by ubiquitous, non-specific esterases in the plasma. nih.govsmw.chics.org This process is so efficient that the parent compound, fesoterodine, is not detected in plasma following oral administration. nih.govsmw.ch Conversely, tolterodine is metabolized to 5-HMT primarily by the cytochrome P450 2D6 (CYP2D6) enzyme system in the liver. smw.ch

This mechanistic divergence has profound pharmacokinetic implications. The activity of non-specific esterases is generally consistent across the population, leading to a predictable and less variable generation of 5-HMT from fesoterodine. nih.gov The CYP2D6 pathway, however, is subject to well-known genetic polymorphisms, causing individuals to be categorized as poor, intermediate, extensive, or ultrarapid metabolizers. This results in significant inter-individual variability in the plasma concentrations of tolterodine and 5-HMT when tolterodine is administered. smw.ch Consequently, treatment with fesoterodine provides more consistent exposure to the single active moiety, 5-HMT.

Furthermore, 5-HMT exhibits a lower lipophilicity compared to tolterodine, a property that can influence tissue distribution and potentially reduce penetration across the blood-brain barrier, which may contribute to a favorable profile regarding central nervous system effects. nih.gov

Feature(R)-FesoterodineTolterodine5-Hydroxymethyl Tolterodine (5-HMT)
Prodrug StatusYes (Inactive Prodrug)No (Active Drug)No (Active Metabolite)
Primary Activation/MetabolismHydrolysis by non-specific plasma esterasesMetabolism by CYP2D6Metabolized by CYP2D6 and CYP3A4
Active Moiety/Moieties5-HMTTolterodine and 5-HMT5-HMT
Dependence on CYP2D6 for ActivationNoYesN/A (Metabolized by, not activated)
Pharmacokinetic VariabilityLow, independent of CYP2D6 statusHigh, dependent on CYP2D6 statusDependent on parent drug administration

Comparative Analysis of Esterase Substrate Specificity Across Prodrug Platforms

The design of an ester prodrug hinges on creating a molecule that is stable chemically but readily hydrolyzed by endogenous esterases to release the active parent drug. scirp.orgresearchgate.net Fesoterodine exemplifies this strategy, where the isobutyrate ester was selected to be an efficient substrate for the non-specific carboxylesterases abundant in human plasma. nih.govnih.gov

The rate of enzymatic hydrolysis of an ester prodrug is highly dependent on the structure of the acyl (ester) group. doi.orgnih.gov Factors such as steric hindrance and electronic properties of the ester moiety can significantly influence its recognition and cleavage by esterases. The choice of the branched isobutyrate group in fesoterodine represents a balance between chemical stability and enzymatic lability. While simpler esters like acetates might be hydrolyzed too rapidly, more complex or sterically hindered esters might be cleaved too slowly, leading to incomplete activation. researchgate.net

The use of ubiquitous plasma esterases for bioactivation is a deliberate design choice that offers several advantages over targeting more specific enzymes or relying on non-enzymatic hydrolysis. scirp.org

Rapidity and Completeness: High concentrations of esterases in the blood ensure that the conversion of fesoterodine to 5-HMT is both rapid and extensive. nih.gov

Reduced Variability: As these esterases are generally not subject to the same degree of genetic polymorphism as CYP enzymes, the pharmacokinetic profile of the active drug is more consistent among patients. nih.gov

While direct comparative studies of hydrolysis rates across different antimuscarinic ester prodrugs are not extensively detailed in the literature, the principles of prodrug design suggest that fesoterodine's isobutyrate ester is optimized for human plasma esterases. This contrasts with other prodrug strategies that might target specific esterases within a target tissue to achieve localized drug release or use different linker chemistries to control the rate of activation. nih.govnih.gov The success of fesoterodine underscores the effectiveness of designing prodrugs for activation by high-capacity, non-specific plasma enzymes to achieve predictable systemic exposure.

Influence of Stereoisomerism on Prodrug Bioreversion and Receptor Interaction

Fesoterodine is administered as a single enantiomer, (R)-fesoterodine. This stereochemical purity is a critical aspect of its design, influencing both its conversion to the active metabolite and the subsequent interaction of that metabolite with its target. Biological systems, including enzymes and receptors, are chiral, and thus they often interact differently with the enantiomers of a chiral drug.

The two key processes where stereoisomerism is paramount are:

Prodrug Bioreversion: The hydrolysis of the ester bond of fesoterodine is catalyzed by esterase enzymes. These enzymes possess chiral active sites and can exhibit stereoselectivity, meaning they may hydrolyze one enantiomer at a different rate than the other. The selection of the (R)-enantiomer for clinical use suggests that it is an efficient substrate for plasma esterases, allowing for rapid and predictable conversion to (R)-5-HMT.

Receptor Interaction: The therapeutic activity of fesoterodine is mediated by its active metabolite, (R)-5-HMT, binding to and blocking muscarinic receptors. Muscarinic receptors, like other G-protein coupled receptors, have a complex three-dimensional structure. The specific spatial arrangement of the atoms in the (R)-enantiomer allows for a more precise and high-affinity interaction with the receptor's binding site compared to its (S)-counterpart. This concept, where one enantiomer (the eutomer) is significantly more active than the other (the distomer), is a fundamental principle in pharmacology. The higher affinity of the (R)-enantiomer translates to greater potency at the target receptor.

By developing the single (R)-enantiomer, the therapeutic dose can be lowered compared to a racemic mixture (a 50:50 mix of both enantiomers), and potential side effects that might be associated with the less active or inactive (S)-enantiomer are eliminated. This approach, known as chiral switching or developing a chirally pure drug from the outset, is a common strategy to optimize the therapeutic index of a drug.

Rational Design of Novel Chemical Entities Based on the Fesoterodine Scaffold for Muscarinic Modulation Research

The fesoterodine molecule, and its active metabolite 5-HMT, provide a validated and highly valuable scaffold for the rational design of new chemical entities aimed at modulating muscarinic receptors. longdom.org The 1-phenyl-3-(diisopropylamino)propyl core is a known pharmacophore for muscarinic antagonism. mdpi.com Researchers can leverage this existing structure to explore new therapeutic agents with improved or novel properties. nih.gov

Several rational design strategies can be employed using the fesoterodine scaffold:

Modification of the Ester Prodrug Moiety: The isobutyrate group can be replaced with a wide variety of other ester groups. This could fine-tune the rate of hydrolysis, thereby altering the drug's onset and duration of action. Designing esters that are substrates for specific tissue esterases (e.g., those in the bladder urothelium) could lead to more targeted drug activation, potentially reducing systemic side effects.

Alteration of the Amine Substituents: The diisopropyl groups on the nitrogen atom are crucial for receptor affinity and selectivity. Systematic modification of these alkyl groups could alter the binding profile, potentially leading to compounds with greater selectivity for M3 receptors (in the bladder) over M2 receptors (in the heart) or M1 receptors (in the CNS), further improving the safety profile.

Scaffold Hopping and Bioisosteric Replacement: Advanced computational techniques can identify the key interacting features of the 5-HMT scaffold. nih.gov This information can be used to design entirely new molecular frameworks ("scaffold hopping") that maintain the essential 3D pharmacophore but have different core structures. researchgate.net This can lead to novel intellectual property and potentially improved drug-like properties.

Development of Multi-Target Ligands: For complex diseases, designing molecules that can interact with more than one target may be beneficial. The fesoterodine scaffold could be hybridized with pharmacophores for other relevant targets (e.g., β3-adrenergic receptors, also involved in bladder function) to create multi-target ligands with a synergistic mechanism of action. nih.gov

The ultimate goal of such research is to generate new muscarinic modulators with enhanced tissue selectivity, optimized pharmacokinetic profiles, and potentially novel therapeutic applications beyond overactive bladder, in areas where muscarinic signaling plays a key role.

Future Directions and Emerging Research Avenues

Application of Artificial Intelligence and Machine Learning in Prodrug Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize pharmaceutical sciences, particularly in the realm of prodrug design and optimization. researchgate.net For a compound like (R)-Fesoterodine fumarate (B1241708), AI and ML can offer powerful tools to enhance the design of next-generation antimuscarinic agents. These technologies can analyze vast datasets encompassing chemical structures, pharmacokinetic properties, and clinical outcomes to identify novel prodrug candidates with improved therapeutic profiles. mdpi.commdpi.com

ML algorithms, especially deep learning, can be employed to build predictive models for key pharmacokinetic parameters. mdpi.com These models can forecast how structural modifications to the fesoterodine (B1237170) molecule might affect its absorption, distribution, metabolism, and excretion (ADME) properties. By learning from existing data, these systems can predict the rate of enzymatic conversion to the active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), and anticipate potential metabolic liabilities. researchgate.netmdpi.com This predictive capability allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery timeline. researchgate.netmdpi.com

Table 1: Potential Applications of AI/ML in Fesoterodine Prodrug Development

AI/ML ApplicationObjectivePotential Impact on (R)-Fesoterodine Fumarate Research
Predictive ADME Modeling To forecast the pharmacokinetic properties of novel analogues.Faster identification of candidates with optimal absorption and conversion to 5-HMT.
Quantitative Structure-Activity Relationship (QSAR) To establish correlations between molecular structure and biological activity.Design of more potent and selective antimuscarinic agents.
De Novo Drug Design To generate novel prodrug structures with desired properties.Exploration of new chemical space for next-generation overactive bladder treatments.
Toxicity Prediction To identify potential adverse effects early in the development process.Reduction of late-stage failures and development of safer medications. mdpi.com

Exploration of Novel Biotransformation Mechanisms Beyond Ester Hydrolysis

The primary biotransformation pathway for this compound is well-established: it is a prodrug that is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases to its active metabolite, 5-HMT. researchgate.netnih.govbiopharmaservices.com This conversion is a key feature of its design, as it bypasses the cytochrome P450 (CYP) 2D6 metabolic pathway, which is responsible for the conversion of tolterodine and is subject to genetic polymorphism. nih.govresearchgate.net

However, future research is expected to delve into potential alternative or minor biotransformation pathways. While ester hydrolysis is predominant, investigating other enzymatic or non-enzymatic processes could provide a more complete understanding of fesoterodine's metabolic fate. This exploration is crucial for identifying any patient populations or specific physiological conditions where the conversion to 5-HMT might be altered.

Research could focus on the role of other classes of hydrolases or investigate the potential for phase II conjugation reactions occurring with the parent prodrug under specific circumstances. The development of highly sensitive bioanalytical techniques, such as advanced mass spectrometry, would be instrumental in detecting and characterizing previously unidentified metabolites. derpharmachemica.com Understanding these novel pathways could have implications for predicting drug-drug interactions and explaining inter-individual variability in treatment response that is not accounted for by esterase activity alone. Microbial biotransformation studies could also be employed as a tool to mimic mammalian metabolism and generate metabolites that may be formed in trace amounts in humans. nih.govmdpi.com

Advancements in Materials Science for Controlled Release and Enhanced Prodrug Stability in Research Formulations

This compound is currently marketed as an extended-release formulation, which provides stable plasma concentrations of the active metabolite, 5-HMT. researchgate.nethres.ca The advancement of materials science offers exciting opportunities to further refine and improve upon these delivery systems. Future research will likely focus on the development of novel excipients and polymer systems to achieve even more precise control over the drug's release profile and to enhance its stability.

One area of exploration involves the use of "smart" polymers that can respond to physiological cues, such as pH changes in the gastrointestinal tract, to trigger drug release in a specific region for optimal absorption. unar.ac.id Additionally, research into nanomaterials, such as nanoparticles or nanofibers, could lead to the development of innovative formulations with improved bioavailability and reduced side effects. These nanocarriers could potentially protect the ester linkage of fesoterodine from premature hydrolysis in the gut, ensuring more of the prodrug is absorbed intact before being converted to 5-HMT in the bloodstream. researchgate.net

Stability is another critical aspect, as the ester bond in fesoterodine is susceptible to hydrolysis. derpharmachemica.com Innovations in formulation, such as the use of specific stabilizers or advanced coating techniques, are continually being investigated to minimize degradation and ensure a longer shelf-life for the product. google.com

Table 2: Emerging Materials for Fesoterodine Formulation

Material/TechnologyPotential AdvantageResearch Focus
pH-Responsive Polymers Targeted drug release in specific GI regions.Improved absorption and bioavailability.
Nanoparticle Carriers Enhanced stability and controlled release.Protection of the ester bond from pre-systemic hydrolysis.
Novel Hydrogel Matrices Modulated release kinetics over an extended period.Achieving once-daily dosing with reduced peak-trough fluctuations.
Advanced Coating Agents Improved protection against moisture and degradation.Enhanced product stability and shelf-life.

Development of Integrated In Vitro/In Silico Platforms for Predicting Prodrug Performance

The development and regulatory approval of new drug formulations can be accelerated by using integrated platforms that combine laboratory (in vitro) experiments with computer simulations (in silico). nih.gov For this compound, these platforms can be used to predict its in vivo performance with a higher degree of accuracy than ever before.

Physiologically Based Pharmacokinetic (PBPK) modeling is a key component of this approach. nih.gov A PBPK model for fesoterodine would be a sophisticated computer simulation of the human body, incorporating data on gastrointestinal transit, organ blood flow, and tissue-specific esterase activity. By inputting data from in vitro dissolution studies, the model can predict the plasma concentration-time profile of both fesoterodine and its active metabolite, 5-HMT. nih.govresearchgate.net

These integrated systems allow researchers to simulate how different formulation parameters (e.g., release rate, particle size) will affect the drug's behavior in the body. mdpi.com This enables the optimization of formulations in silico, reducing the need for extensive clinical trials. Such platforms can also be used to predict the effects of co-administered drugs or the impact of specific disease states (e.g., renal impairment) on the pharmacokinetics of fesoterodine, contributing to a more personalized approach to medicine. nih.govnih.gov The ultimate goal is to create a robust in vitro-in silico-in vivo correlation (IVIVSC) that can reliably predict clinical outcomes based on laboratory data. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.